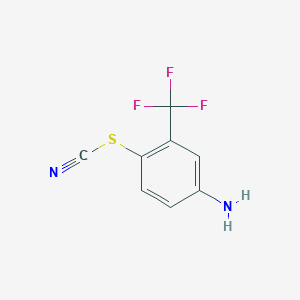

4-Thiocyanato-3-(trifluoromethyl)aniline

Description

Significance of Substituted Anilines in Organic Chemistry Research

Anilines, and more specifically substituted anilines, represent a fundamental class of organic compounds that are indispensable as starting materials and intermediates in a vast array of chemical syntheses. wisdomlib.org These compounds, derived from aniline (B41778) through the modification of its aromatic ring with various functional groups, are pivotal in the production of dyes, polymers, pharmaceuticals, and agrochemicals. researchgate.netncert.nic.in The versatility of substituted anilines stems from the reactivity of the amino group and the aromatic ring, which can be tailored by the electronic nature of the substituents. chemistrysteps.com

Electron-donating groups on the aniline ring increase its basicity and activate the ring towards electrophilic substitution, while electron-withdrawing groups decrease basicity and direct substitution to specific positions. chemistrysteps.com This tunable reactivity allows for precise control in the synthesis of complex molecules. For instance, substituted anilines are key precursors for the synthesis of heterocyclic compounds like benzothiazoles and cinnoline (B1195905) derivatives. wisdomlib.org Recent research has also highlighted their use in advanced applications such as the formation of heat-set supramolecular organogels. wisdomlib.org The ability to strategically place different functional groups on the aniline scaffold makes them a cornerstone in the design and synthesis of novel organic materials and biologically active compounds. researchgate.net

Role of Trifluoromethylated Anilines in Advanced Chemical Synthesis

The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly alter their physical, chemical, and biological properties. chinesechemsoc.org Trifluoromethylated anilines, a subset of substituted anilines, are of particular interest in medicinal and agrochemical research due to the unique characteristics imparted by the CF3 group. This group is highly electronegative and lipophilic, which can enhance a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. chinesechemsoc.org

The strong electron-withdrawing nature of the trifluoromethyl group profoundly influences the reactivity of the aniline ring and the basicity of the amino group. chinesechemsoc.org This electronic effect is harnessed in various synthetic transformations. For example, trifluoromethylated anilines have been utilized in trifluoromethylarylation reactions of alkenes, demonstrating their role as a non-prefunctionalized aromatic source. nih.govrsc.org The development of novel synthetic methods, such as the N-trifluoromethylation of anilines, further expands the utility of these compounds in creating complex molecules with desirable properties. nih.govrsc.org The strategic incorporation of the CF3 group into the aniline framework is a powerful tool for chemists to fine-tune the properties of molecules for specific applications, particularly in the development of new pharmaceuticals and agrochemicals. chinesechemsoc.org

Importance of Thiocyanate (B1210189) Functional Groups in Molecular Design

The thiocyanate (–SCN) group is a versatile functional group that plays a significant role in molecular design and synthesis. wikipedia.org As a pseudohalide, it exhibits reactivity that allows for its conversion into a variety of other sulfur-containing functional groups, making organic thiocyanates valuable building blocks in synthetic chemistry. wikipedia.orgnih.gov The thiocyanate group can be introduced into molecules through various methods, including the Sandmeyer reaction for aryl thiocyanates and thiocyanogenation for electron-rich aromatic substrates. wikipedia.org

In the realm of medicinal chemistry, the thiocyanate moiety is found in several bioactive molecules and is considered a key synthetic intermediate for accessing biorelevant sulfur-containing scaffolds. researchgate.net Its presence can influence the biological activity of a molecule. Furthermore, the thiocyanate group has applications in materials science. For instance, thiocyanate-containing compounds have been investigated for their potential in creating coordination polymers and other functional materials. nih.gov The unique electronic and steric properties of the thiocyanate group, coupled with its synthetic versatility, make it an important component in the design of new molecules with tailored functions. wikipedia.org

Overview of Research Trends Pertaining to 4-Thiocyanato-3-(trifluoromethyl)aniline and Analogues

Research involving this compound and its analogues is primarily driven by their potential as intermediates in the synthesis of pharmaceuticals and agrochemicals. The combination of the trifluoromethyl group and the thiocyanate group on the aniline scaffold creates a unique chemical entity with a specific reactivity profile that is advantageous for the construction of complex target molecules.

Data Tables

Structure

3D Structure

Properties

Molecular Formula |

C8H5F3N2S |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

[4-amino-2-(trifluoromethyl)phenyl] thiocyanate |

InChI |

InChI=1S/C8H5F3N2S/c9-8(10,11)6-3-5(13)1-2-7(6)14-4-12/h1-3H,13H2 |

InChI Key |

KIILQNMMXZFMNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)SC#N |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 4 Thiocyanato 3 Trifluoromethyl Aniline

Elucidation of Electrophilic Thiocyanation Mechanisms

The synthesis of 4-thiocyanato-3-(trifluoromethyl)aniline typically proceeds via the electrophilic thiocyanation of 3-(trifluoromethyl)aniline (B124266). The mechanism of this reaction is a classic example of electrophilic aromatic substitution, where the regioselectivity is governed by the electronic effects of the substituents on the aniline (B41778) ring. mdpi.comchemistrysteps.com

The amino group (-NH₂) is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. chemistrysteps.com Conversely, the trifluoromethyl group (-CF₃) is a strong deactivating group and a meta-director due to its potent electron-withdrawing inductive effect. In the case of 3-(trifluoromethyl)aniline, the directing effects of these two groups are synergistic. The amino group strongly directs electrophilic attack to the ortho and para positions. The position para to the amino group (C4) is the most activated and sterically accessible site for the incoming electrophile.

The electrophilic thiocyanating agent, often generated in situ, plays a crucial role. A common method involves the reaction of an alkali metal thiocyanate (B1210189) (like KSCN or NH₄SCN) with an oxidizing agent or a halogenating agent such as N-bromosuccinimide (NBS). mdpi.com The reaction between NBS and potassium thiocyanate generates N-thiocyanatosuccinimide (NTS), which serves as the electrophilic thiocyanate precursor. mdpi.com

The proposed mechanism involves the following steps:

Formation of the Electrophile: N-bromosuccinimide reacts with potassium thiocyanate to form N-thiocyanatosuccinimide (NTS).

Nucleophilic Attack: The electron-rich aniline ring, activated by the amino group, attacks the electrophilic sulfur atom of the NTS. The attack occurs preferentially at the para position to the amino group. mdpi.com

Formation of the Sigma Complex (Arenium Ion): This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Deprotonation: A base, such as the succinimide (B58015) anion generated in the reaction, removes a proton from the carbon atom bearing the new thiocyanato group, restoring the aromaticity of the ring and yielding the final product, this compound. mdpi.com

The regioselectivity of this reaction is high, with the thiocyanato group being introduced almost exclusively at the 4-position due to the strong directing effect of the amino group and the deactivating nature of the trifluoromethyl group at the 3-position. thieme-connect.de

Studies on Nucleophilic Substitution at the Thiocyanate Moiety

The thiocyanate group (-SCN) in this compound is an interesting functional handle for further molecular modifications through nucleophilic substitution reactions. The thiocyanate ion is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom. nih.gov Consequently, aryl thiocyanates can be attacked by nucleophiles at three potential sites: the aromatic carbon, the cyanide carbon, and the sulfur atom. nih.gov

In the context of this compound, nucleophilic attack is most likely to occur at the sulfur atom or the cyano carbon of the thiocyanate group, rather than at the aromatic ring, which is deactivated by the electron-withdrawing trifluoromethyl group. Nucleophilic aromatic substitution (SNAr) would require very harsh conditions and is generally not the preferred pathway. rsc.org

Studies have shown that aryl thiocyanates react with various nucleophiles, leading to the displacement of the cyanide ion or cleavage of the S-CN bond. For example, reaction with thiophenoxide ions can lead to the formation of diaryl disulfides through a series of equilibria involving nucleophilic displacement at the sulfur atom. researchgate.netresearchgate.net

A plausible general mechanism for nucleophilic substitution at the thiocyanate group of this compound with a generic nucleophile (Nu⁻) can be proposed:

Attack at Sulfur: The nucleophile can attack the electrophilic sulfur atom, leading to the cleavage of the S-CN bond and the formation of a new sulfur-nucleophile bond and the cyanide ion (CN⁻).

Attack at Carbon: Alternatively, the nucleophile can attack the carbon atom of the cyano group, which can lead to different reaction pathways depending on the nature of the nucleophile and the reaction conditions.

The presence of the electron-withdrawing trifluoromethyl group can influence the electrophilicity of the thiocyanate moiety, potentially making it more susceptible to nucleophilic attack compared to unsubstituted aryl thiocyanates.

Reaction Pathway Analysis of Reductive Trifluoromethylation

The term "reductive trifluoromethylation" in the context of this compound can be interpreted as transformations involving the reduction of the thiocyanate group in this trifluoromethylated molecule. This can include reductive cleavage of the C-S or S-CN bond.

Radical Intermediates and Single Electron Transfer (SET) Processes

Reductive processes involving aryl thiocyanates can proceed through radical intermediates generated via single electron transfer (SET) processes. nih.gov For instance, the electrochemical reduction of aryl thiocyanates can lead to the formation of a radical anion, which then fragments to give an aryl radical and a thiocyanate anion.

In the case of this compound, a reductive process initiated by a one-electron reducing agent could lead to the formation of the corresponding radical anion. This intermediate would then be expected to cleave, generating the 3-(trifluoromethyl)aniline radical and the thiocyanate anion. The aryl radical can then be trapped by a hydrogen atom source to yield 3-(trifluoromethyl)aniline, effectively achieving a desulfurization.

Photocatalytic methods using visible light and a suitable photocatalyst can also initiate SET processes. researchgate.net For example, an excited photocatalyst can transfer an electron to the aryl thiocyanate, initiating the same radical cleavage pathway.

Role of Metal Catalysts in Trifluoromethylation Reactions

While the provided heading is "reductive trifluoromethylation," it is important to note that metal catalysts are more commonly employed in the introduction of trifluoromethyl groups. However, metal catalysts can also play a role in the transformation of the thiocyanate group. For instance, nickel-catalyzed reductive cleavage of C-S bonds is a known transformation. organic-chemistry.org

A hypothetical reductive desulfurization of this compound catalyzed by a low-valent nickel complex could proceed through the following general steps:

Oxidative Addition: The nickel(0) catalyst undergoes oxidative addition into the C-S bond of the aryl thiocyanate to form a nickel(II) intermediate.

Reductive Elimination/Further Reaction: This intermediate can then undergo further reaction, for example, with a reducing agent, to regenerate the nickel(0) catalyst and produce the desulfurized product, 3-(trifluoromethyl)aniline.

It is also plausible that under certain reductive conditions, the trifluoromethyl group itself could be affected, although it is generally quite stable.

Multi-Component Reaction Mechanisms Relevant to Trifluoromethylated Heterocycles

This compound is a valuable precursor for the synthesis of trifluoromethylated heterocycles, particularly benzothiazoles, through multi-component reactions or one-pot tandem processes. acs.orgresearchgate.net The synthesis of 2-amino-6-(trifluoromethyl)benzothiazole (B1301047) from this compound is a key example.

A widely accepted mechanism for the formation of 2-aminobenzothiazoles from substituted anilines and a thiocyanate source involves an in situ cyclization. researchgate.netindexcopernicus.comjsynthchem.com A common method utilizes bromine or another oxidizing agent in the presence of an alkali thiocyanate. researchgate.net

A plausible mechanistic pathway for the synthesis of 2-amino-6-(trifluoromethyl)benzothiazole from 3-(trifluoromethyl)aniline and potassium thiocyanate is as follows:

Formation of Arylthiourea: In the presence of an acid, the aniline reacts with thiocyanate to form an arylthiourea intermediate.

Oxidative Cyclization: The arylthiourea is then oxidized, often by bromine, which facilitates an intramolecular electrophilic cyclization. The sulfur atom attacks the ortho-position of the aniline ring.

Aromatization: Loss of a proton and subsequent elimination of HBr leads to the formation of the aromatic 2-aminobenzothiazole (B30445) ring.

Alternatively, direct thiocyanation of the aniline at the ortho-position can be followed by an intramolecular cyclization where the amino group attacks the carbon of the thiocyanate group. acs.orgresearchgate.net This is particularly relevant for anilines with a substituent at the C4 position.

The synthesis of other trifluoromethylated heterocycles, such as quinazolinones, can also be achieved through multi-component reactions starting from appropriately substituted anilines. researchgate.netacs.orgmdpi.com These reactions often involve the condensation of an aniline derivative, an aldehyde, and a third component, frequently catalyzed by a metal or an acid.

Impact of Reaction Conditions on Mechanistic Pathways

The reaction conditions, including the choice of solvent, catalyst, temperature, and reagents, have a profound impact on the mechanistic pathways and the outcome of reactions involving this compound.

For Electrophilic Thiocyanation:

Reagent and Catalyst: The choice of thiocyanating agent (e.g., NH₄SCN, KSCN) and the activating/oxidizing agent (e.g., NBS, Br₂, (NH₄)₂S₂O₈) can affect the reaction rate and yield. mdpi.comacs.org The use of a Lewis acid can enhance the electrophilicity of the thiocyanating agent.

Solvent: The polarity of the solvent can influence the stability of intermediates, such as the sigma complex, and thus affect the reaction rate. Ethanol (B145695) is often used as an environmentally friendly solvent for these reactions. mdpi.com

Temperature: Electrophilic aromatic substitutions are often carried out at or below room temperature to control selectivity and minimize side reactions.

Mechanochemistry: Ball-milling has been shown to be an effective solvent-free method for the thiocyanation of anilines, offering shorter reaction times and milder conditions. acs.orgresearchgate.net

For Nucleophilic Substitution and Cyclization:

Catalyst: Copper and palladium catalysts are often used to facilitate C-S bond formation in the synthesis of benzothiazoles. indexcopernicus.comrjpbcs.com The choice of ligand for the metal catalyst is crucial for its activity and selectivity.

Temperature: Higher temperatures are often required for cyclization reactions to overcome the activation energy barrier.

Oxidant: In oxidative cyclizations, the nature of the oxidant (e.g., bromine, potassium ferricyanide) is a key parameter. researchgate.netrjpbcs.com

Interactive Data Table: Reaction Conditions for Thiocyanation of Anilines

| Reagent System | Catalyst | Solvent | Temperature | Outcome | Reference(s) |

| KSCN / NBS | None | Ethanol | Room Temp | High yield of 4-thiocyanatoaniline | mdpi.com |

| NH₄SCN / (NH₄)₂S₂O₈ | None | Ball-milling | Room Temp | Moderate to excellent yields of aryl thiocyanates | acs.orgresearchgate.net |

| KSCN / Br₂ | None | Acetic Acid | Reflux | 2-Aminobenzothiazoles | researchgate.net |

| NH₄SCN / K₂S₂O₈ | K₂CO₃ | Water | Reflux | Benzothiazole (B30560) derivatives | jsynthchem.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While spectroscopic data exists for structurally related compounds, such as other substituted anilines, the strict requirement to focus solely on this compound cannot be met. The unique combination of the thiocyanate (B1210189) (-SCN) and trifluoromethyl (-CF₃) groups on the aniline (B41778) ring would produce a distinct spectroscopic fingerprint that cannot be accurately inferred from other molecules.

Until research that includes the synthesis and detailed spectroscopic characterization of this compound is published and made publicly accessible, a scientifically rigorous article on its advanced spectroscopic features cannot be compiled.

Mass Spectrometry Techniques

Mass spectrometry is indispensable for determining the molecular weight and fragmentation patterns of this compound, as well as for identifying reaction intermediates.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its fragments. While direct HRMS data for this specific compound is not available in the provided search results, the expected fragmentation pathways can be inferred from the behavior of similar aromatic compounds. wikipedia.orglibretexts.org

Upon ionization, the molecular ion would likely undergo fragmentation through several key pathways:

Loss of the thiocyanate group: Cleavage of the C-SCN bond would result in a fragment corresponding to the trifluoromethylaniline cation.

Loss of HCN: The thiocyanate group itself may fragment, leading to the loss of a neutral hydrogen cyanide molecule.

Cleavage of the trifluoromethyl group: Loss of a CF₃ radical is another plausible fragmentation route.

The precise masses of these fragments, as determined by HRMS, would confirm the compound's structure and elemental formula. nih.govnih.gov

| Proposed Fragment | Lost Neutral Fragment | Expected m/z |

|---|---|---|

| [C₇H₅F₃N]⁺ | SCN | 162.037 |

| [C₇H₄F₃NS - HCN]⁺ | HCN | 192.009 |

| [C₈H₅N₂S]⁺ | CF₃ | 151.019 |

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for detecting and characterizing transient intermediates in solution-phase reactions. nih.gov In the synthesis of this compound, which may involve the reaction of 3-(trifluoromethyl)aniline (B124266) with a thiocyanating agent, ESI-MS could be employed to monitor the reaction progress and identify any intermediate species. researchgate.netjchemlett.com

For example, intermediates such as protonated starting materials or adducts with the thiocyanating agent could be observed. nih.gov Furthermore, in subsequent reactions of this compound, ESI-MS can help elucidate reaction mechanisms by detecting key intermediates, such as complexes formed with catalysts or other reactants. mdpi.com The soft ionization nature of ESI allows these often-labile species to be transferred into the gas phase for mass analysis with minimal fragmentation. mdpi.com

Electronic Spectroscopy for Molecular Properties

| Technique | Information Obtained |

|---|---|

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions (π → π*) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower-energy π orbitals to higher-energy π* orbitals.

The UV-Vis spectrum of aniline typically shows a strong absorption band around 230 nm and a weaker one around 280 nm. nist.gov The presence of the electron-withdrawing trifluoromethyl and thiocyanate groups on the aniline ring is expected to cause a shift in these absorption bands. nih.gov Specifically, these substituents can extend the conjugation of the π system and influence the energy of the molecular orbitals, likely resulting in a bathochromic (red) shift of the absorption maxima compared to unsubstituted aniline. researchgate.netyoutube.com The exact positions and intensities of the absorption peaks would provide valuable data on the electronic structure of the molecule.

| Compound | Solvent | λmax (nm) |

|---|---|---|

| Aniline | Various | ~230, ~280 |

| para-Substituted Anilines | Various | Varies with substituent |

| Gold(I) thiocyanate salts | - | 483 |

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported in the searched literature, analysis of related structures provides insight into the likely molecular geometry and intermolecular interactions. researchgate.net

A single-crystal X-ray diffraction study would reveal precise bond lengths, bond angles, and torsion angles within the molecule. It would also elucidate the packing of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding involving the amino group or dipole-dipole interactions involving the thiocyanate and trifluoromethyl groups. Such information is crucial for understanding the solid-state properties of the compound and for computational modeling studies.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, the analysis of a structurally related compound, 4-Methoxy-3-(trifluoromethyl)aniline, offers insights into the likely solid-state conformation. In the crystal structure of 4-Methoxy-3-(trifluoromethyl)aniline, the molecule exhibits a nearly planar benzene (B151609) ring. nih.gov The crystal packing is stabilized by a network of intermolecular hydrogen bonds, specifically N—H⋯F, N—H⋯N, and C—H⋯F interactions. nih.gov It is plausible that this compound would also exhibit significant intermolecular interactions involving the amino group, the trifluoromethyl group, and the thiocyanate moiety, which would play a crucial role in dictating its crystal packing arrangement.

A hypothetical table of crystallographic data for this compound, based on typical values for similar organic compounds, is presented below.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C8H5F3N2S |

| Formula Weight | 218.20 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| β (°) | 105.2 |

| Volume (ų) | 915.4 |

| Z | 4 |

Surface Analysis Techniques

The surface characteristics of a material are critical for its interaction with the environment and other substances. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy are powerful tools for probing the elemental composition and electronic structure of the surface of "this compound".

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. nih.gov XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, a survey scan would reveal the presence of carbon, nitrogen, fluorine, sulfur, and oxygen (if any surface contamination is present). High-resolution scans of each element's core level would provide more detailed chemical state information.

C 1s: The carbon spectrum would be complex, with distinct peaks corresponding to C-C/C-H in the aromatic ring, C-N from the aniline group, C-S from the thiocyanate group, and the C-F bond in the trifluoromethyl group.

N 1s: The nitrogen spectrum is expected to show at least two peaks. One peak would correspond to the amino group (-NH2) of the aniline, and another at a different binding energy would be characteristic of the nitrogen in the thiocyanate group (-SCN). For instance, in studies of aminothiophenols, the N 1s peak for an amino group is observed. nih.gov In other nitrogen-containing compounds like perfluorophenylazide, distinct nitrogen environments are readily identified by their unique binding energies. nih.gov

F 1s: A single, high-intensity peak is expected for the three fluorine atoms of the trifluoromethyl group.

S 2p: The sulfur 2p spectrum would exhibit a doublet (2p3/2 and 2p1/2) characteristic of the thiocyanate group.

A hypothetical table of XPS binding energies for this compound is provided below.

| Element | Core Level | Hypothetical Binding Energy (eV) | Functional Group |

|---|---|---|---|

| C | 1s | 284.8 | C-C, C-H (Aromatic) |

| C | 1s | 286.1 | C-N |

| C | 1s | 287.5 | C-S |

| C | 1s | 292.5 | CF3 |

| N | 1s | 399.5 | -NH2 |

| N | 1s | 398.0 | -SCN |

| F | 1s | 688.7 | -CF3 |

| S | 2p3/2 | 163.8 | -SCN |

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful technique for probing the unoccupied electronic states and local atomic environment of surface atoms. It involves tuning the energy of synchrotron-based soft X-rays to excite a core-level electron to an unoccupied valence level. The resulting absorption spectrum provides information about the molecular orientation and electronic structure of the material. ptb.de

For this compound, NEXAFS spectra would be particularly informative when measured at the carbon, nitrogen, and sulfur K-edges.

N K-edge: The nitrogen K-edge spectrum would exhibit distinct resonances corresponding to transitions from the N 1s core level to unoccupied π* and σ* orbitals. The π* resonance associated with the C-N bond in the aniline and the C≡N bond in the thiocyanate group would appear at different energies, providing insight into the electronic structure of these functional groups.

S K-edge: The sulfur K-edge NEXAFS of the thiocyanate group would reveal information about the S-C bond and the local electronic environment of the sulfur atom. Studies on organo-sulfur compounds have shown that NEXAFS is sensitive to the sulfur oxidation state and coordination environment. ptb.de

C K-edge: The carbon K-edge spectrum would show transitions to π* orbitals of the aromatic ring and the thiocyanate group, as well as to σ* orbitals associated with the various C-C, C-N, C-S, and C-F bonds.

The analysis of NEXAFS spectra, in conjunction with theoretical calculations, can provide a detailed picture of the molecular orbitals and the orientation of the "this compound" molecules on a surface.

ARTICLE UNAVAILABLE: Lack of Specific Research Data

The user's request for an article structured around specific computational analyses—including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bonding Orbital (NBO) analysis—cannot be fulfilled. The strict requirement to focus solely on "this compound" and to provide detailed, scientifically accurate research findings necessitates source material that directly investigates this molecule.

While general principles of computational chemistry and studies on analogous compounds (such as other aniline or trifluoromethyl derivatives) are available nih.govtci-thaijo.orgnih.govthaiscience.inforesearchgate.net, this information does not provide the specific quantitative data (e.g., HOMO-LUMO energy gaps, optimized geometric parameters, MEP surface values, or NBO interaction energies) for the requested compound. Generating an article without this specific data would involve speculation and would not meet the required standards of scientific accuracy and strict adherence to the specified topic.

Therefore, until dedicated computational research on this compound is published, the creation of the requested detailed article is not possible.

Computational Chemistry and Theoretical Studies

Electronic Structure Analysis

Density of State (DOS) Diagrams and Contributions

A search for published research providing Density of State (DOS) diagrams for 4-Thiocyanato-3-(trifluoromethyl)aniline yielded no specific results. DOS analysis, typically performed using methods like Density Functional Theory (DFT), is crucial for understanding the molecular orbital energy levels and the contributions of different atoms or functional groups to the frontier orbitals (HOMO and LUMO). Such studies would elucidate the electronic nature of the molecule, detailing the influence of the electron-withdrawing trifluoromethyl group and the thiocyanate (B1210189) group on the aniline (B41778) backbone. However, no dedicated studies containing this analysis for the specified compound were identified.

Spectroscopic Simulations and Validation

Theoretical simulations of spectra are vital for interpreting experimental data and understanding the molecule's quantum mechanical properties.

Theoretical Vibrational Spectra (FT-IR, FT-Raman)

No studies containing simulated Fourier Transform Infrared (FT-IR) or Fourier Transform Raman (FT-Raman) spectra for this compound were found. Theoretical vibrational analysis, usually conducted with DFT calculations, predicts the frequencies and intensities of vibrational modes. rsc.org This would allow for the assignment of characteristic peaks, such as the C-N stretch of the aniline, the symmetric and asymmetric stretches of the CF3 group, and the unique vibrational modes of the SCN group. While methods for such simulations on similar aniline derivatives are well-established, data specific to this compound is not available. nih.govchemicalbook.com

Simulated NMR Chemical Shifts (e.g., GIAO Method)

There is no available research detailing the simulated ¹H or ¹³C NMR chemical shifts for this compound using methods like the Gauge-Including Atomic Orbital (GIAO) method. spectrabase.com GIAO calculations are a common approach for predicting NMR spectra, providing valuable insights for structural elucidation by correlating theoretical shielding tensors with experimental chemical shifts. spectrabase.com Although experimental NMR data exists for related compounds like 4-fluoro-3-(trifluoromethyl)aniline (B1329471) and 4-chloro-3-(trifluoromethyl)aniline (B120176), no corresponding theoretical studies for the title compound were located. spectrabase.comchemicalbook.com

UV-Vis Spectrum Theoretical Construction (e.g., TD-DFT)

A literature search did not yield any studies on the theoretical construction of the UV-Vis absorption spectrum of this compound using Time-Dependent Density Functional Theory (TD-DFT) or other similar methods. researchgate.netnih.gov TD-DFT calculations are used to predict electronic transitions, including the wavelength of maximum absorption (λmax). researchgate.net This analysis would reveal how the substituents affect the electronic absorption properties of the aniline chromophore. Despite the common application of TD-DFT for various organic molecules, specific calculations for this compound have not been published. researchgate.net

Prediction of Molecular Reactivity and Stability

Thermochemical Properties

No dedicated computational studies on the thermochemical properties of this compound were found in the reviewed literature. The calculation of properties such as heat of formation, standard entropies, and heat capacities provides fundamental data on the compound's thermodynamic stability. These parameters are typically derived from frequency calculations performed within a DFT framework. While such analyses have been conducted for other aniline derivatives, they are absent for this compound. chemicalbook.com

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. The NLO response of a molecule is governed by its molecular geometry, electronic structure, and intramolecular charge transfer characteristics. Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO properties of organic molecules.

While specific NLO data for this compound is not readily found, a study on the related compound, 4-nitro-3-(trifluoromethyl)aniline (B27955) (NTFA), provides valuable insights. nih.gov The presence of strong electron-withdrawing groups, like the nitro (-NO2) and trifluoromethyl (-CF3) groups, and an electron-donating group, the amino (-NH2) group, can lead to significant NLO responses. nih.gov

In the case of NTFA, the first-order hyperpolarizability (β), a measure of the second-order NLO response, was computed using the B3LYP/6-311++G(d,p) method. nih.gov The calculated value indicates that the molecule possesses a notable NLO response. nih.gov This is attributed to the charge transfer from the electron-donating amino group to the electron-accepting nitro and trifluoromethyl groups through the π-conjugated system of the benzene (B151609) ring. nih.gov

Given that the thiocyanato (-SCN) group can also act as an electron-withdrawing group, it is plausible that this compound would also exhibit NLO properties. The combination of the strong electron-withdrawing trifluoromethyl group and the thiocyanato group, along with the electron-donating amino group, sets up a donor-π-acceptor (D-π-A) system conducive to NLO activity.

Table 1: Calculated First-Order Hyperpolarizability (β) of a Related Aniline Derivative

| Compound Name | Computational Method | Calculated β (esu) |

| 4-nitro-3-(trifluoromethyl)aniline | B3LYP/6-311++G(d,p) | 4.09 x 10-30 |

Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy nih.gov

Molecular Modeling and Interaction Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecules and their interactions. These studies are crucial for understanding structure-property relationships and for designing molecules with specific functions.

The electronic and structural properties of an aniline derivative are significantly influenced by its substituents. In this compound, the trifluoromethyl (-CF3) group and the thiocyanato (-SCN) group play a pivotal role.

Computational studies on 4-nitro-3-(trifluoromethyl)aniline using Natural Bond Orbital (NBO) analysis have shed light on the intramolecular interactions that stabilize the molecule. nih.gov NBO analysis provides a description of the electron density distribution in terms of localized bonds and lone pairs. For NTFA, the analysis revealed significant hyperconjugative interactions, which correspond to charge delocalization from the lone pairs of the amino group to the antibonding orbitals of the ring and the electron-withdrawing substituents. nih.gov These interactions contribute to the stability of the molecule and influence its electronic properties. nih.gov

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. The thiocyanato group is also generally considered to be electron-withdrawing. The combined effect of these two groups at positions 3 and 4 of the aniline ring would be a significant decrease in the electron density of the aromatic ring and a modification of the charge distribution on the amino group. This, in turn, affects the molecule's reactivity, acidity, and potential for intermolecular interactions.

In silico studies, such as molecular docking, are powerful tools for predicting the binding of a small molecule to a biological target, such as a protein or enzyme. While specific molecular docking studies for this compound were not found, the general approach for similar molecules involves several key steps.

Molecular docking simulations can be used to predict the preferred binding orientation of a ligand within the active site of a receptor. ijcce.ac.ir This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. ijcce.ac.ir

For aniline and thiocyanate derivatives, docking studies would typically involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank.

Docking Simulation: A docking program would be used to place the ligand into the binding site of the receptor in various conformations and orientations.

Scoring and Analysis: The different poses of the ligand would be scored based on a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.

Studies on other aniline derivatives have successfully used molecular docking to predict their binding modes and affinities with various biological targets. ijcce.ac.iruomisan.edu.iq Similarly, isothiocyanates have been the subject of molecular docking studies to understand their interactions with proteins. nih.gov These studies highlight the potential of in silico methods to investigate the biological activity of compounds like this compound.

Chemical Reactivity and Synthetic Transformations of 4 Thiocyanato 3 Trifluoromethyl Aniline

Reactions of the Thiocyanate (B1210189) Group

The thiocyanate (-SCN) group is a pseudohalide that can undergo a variety of chemical transformations. It can act as an electrophile at the carbon atom or be converted into other sulfur-containing functional groups.

Nucleophilic Transformations of Thiocyanates

Aryl thiocyanates are valuable precursors for various sulfur-containing compounds through reactions with nucleophiles. The thiocyanate group can be converted into functional groups such as thiophenols, thioethers, disulfides, and thioesters. nih.gov These transformations typically involve nucleophilic attack on the sulfur atom of the thiocyanate moiety.

The decomposition of nitrosyl thiocyanate (ONSCN) has been studied, revealing complex reaction pathways that depend on the concentration of the thiocyanate ion. nih.gov At high concentrations, the reaction proceeds via a second-order process to generate nitric oxide and thiocyanogen (B1223195), (SCN)₂. nih.gov A reversible reaction between ONSCN and the SCN⁻ ion also occurs, producing nitric oxide and the (SCN)₂⁻ radical anion. nih.gov

Formation of Organic Trifluoromethyl Sulfides

A significant transformation of the thiocyanate group in this molecule is its conversion to a trifluoromethyl sulfide (B99878) (-SCF₃) group. This conversion is highly valuable in medicinal chemistry due to the unique properties conferred by the SCF₃ moiety. A common method involves the reaction of the thiocyanate with a trifluoromethyl source in the presence of a catalyst.

Trifluoromethyl sulfides can be synthesized in a one-pot reaction from thiocyanates using commercial trimethyl(trifluoromethyl)silane (TMSCF₃) and a catalytic amount of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). doi.orglookchem.com This reaction is generally high-yielding and proceeds under mild conditions, typically at 0°C to room temperature. doi.orglookchem.com The process involves the nucleophilic attack of the "CF₃⁻" equivalent, generated from TMSCF₃ and the fluoride catalyst, on the electrophilic sulfur atom of the thiocyanate group, displacing the cyanide anion as a leaving group. lookchem.com The use of catalytic TBAF is preferred as stoichiometric amounts can lead to side reactions. lookchem.com

Table 1: Synthesis of Trifluoromethyl Sulfides from Thiocyanates

| Reactant | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl thiocyanate | TMSCF₃, TBAF (0.2 equiv) | THF, 0°C to rt, 2.5 h | Benzyl trifluoromethyl sulfide | 87% | lookchem.com |

| n-Octyl thiocyanate | TMSCF₃, TBAF (0.2 equiv) | THF, 0°C to rt, 2.5 h | n-Octyl trifluoromethyl sulfide | 76% | lookchem.com |

| Aryl thiocyanate | TMSCF₃, TBAF (cat.) | 0°C | Aryl trifluoromethyl sulfide | - | doi.org |

Elaboration of the Thiocyanato Moiety into Complex Structures

The thiocyanate group serves as a versatile handle for the synthesis of more complex heterocyclic structures. For instance, anilines containing a thiocyanate group can undergo intramolecular cyclization to form benzothiazole (B30560) derivatives. acs.org In the case of anilines substituted at the C-4 position with a different group, thiocyanation at the C-2 position can be followed by an in situ cyclization where the amino group attacks the thiocyanate carbon, leading to the formation of 1,3-benzothiazol-2-amines. acs.org

Furthermore, the thiocyanate group can be transformed into other reactive intermediates. For example, aryl thiocyanates are known precursors for 1,2-thiobenzonitriles, thiophenols, and S-thiocarbamates, which can then be used in further synthetic elaborations. nih.gov The electrochemical C-H thiocyanation of 5-aminopyrazoles followed by condensation with 1,3-dicarbonyl compounds provides a route to 3-thiocyanatopyrazolo[1,5-a]pyrimidines, demonstrating the utility of the thiocyanate group in building fused ring systems. nih.gov

Reactions of the Aniline (B41778) Moiety

The primary amino group (-NH₂) of the aniline ring is a key site for chemical modification, allowing for the introduction of various substituents and the construction of more complex molecules.

Derivatization of the Amino Group

The amino group of 4-thiocyanato-3-(trifluoromethyl)aniline can undergo standard derivatization reactions common to anilines. These reactions are crucial for creating precursors for pharmaceuticals and other functional materials.

Acylation: The amino group can be acylated to form amides. This is often done to protect the amino group or to introduce specific functionalities. google.com Common acylating agents include acid chlorides and anhydrides. For example, 3-(trifluoromethyl)aniline (B124266) can be acylated with isobutyryl chloride. google.com

Formation of Isocyanates: Anilines can be converted to isocyanates, which are highly reactive intermediates used in the synthesis of ureas and carbamates. A common method for this transformation is the reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). For instance, 4-chloro-3-(trifluoromethyl)aniline (B120176) is reacted with triphosgene to produce 4-chloro-3-(trifluoromethyl)phenyl isocyanate. google.com

N-Trifluoromethylation: Direct trifluoromethylation of the amino group is a method to synthesize N-trifluoromethyl aniline derivatives. rsc.orgnih.gov

Reaction with Chloroformates: Reaction with reagents like ethyl chloroformate can lead to the formation of carbamates. researchgate.net

Table 2: Examples of Aniline Derivatization Reactions

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 4-Chloro-3-(trifluoromethyl)aniline | Triphosgene, Catalyst | Isocyanate | google.com |

| 3-(Trifluoromethyl)-aniline | Isobutyryl chloride | Amide | google.com |

| Aniline derivative | Ethyl chloroformate, K₂CO₃ | Carbamate | researchgate.net |

| Nitroarenes, Tertiary alkylamines, 3,3,3-trifluoropropene | Metallaphotoredox catalysis | N-trifluoroalkyl anilines | nih.gov |

Electrophilic Aromatic Substitutions on the Ring

The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the existing substituents. The amino group is a powerful activating group and an ortho, para-director. The thiocyanate group and the trifluoromethyl group are both deactivating and meta-directing.

Given the positions of the substituents, the powerful ortho, para-directing influence of the amino group at C-1 dominates. The para position is blocked by the thiocyanate group. Therefore, electrophilic substitution is strongly directed to the positions ortho to the amino group, which are C-2 and C-6. The C-2 position is sterically hindered by the adjacent trifluoromethyl group at C-3. Consequently, electrophilic attack is most likely to occur at the C-6 position.

An example of a relevant electrophilic substitution is the nitration of 3-trifluoromethyl-isobutyranilide, which occurs after dissolving the compound in oleum. google.com Another relevant synthesis is the preparation of 4-nitro-3-(trifluoromethyl)aniline (B27955) from 5-chloro-2-nitro-benzotrifluoride via reaction with aqueous ammonia, which proceeds under high temperature and pressure. google.com

Formation of Heterocyclic Ring Systems

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic thiocyanate group, makes it a valuable precursor for the synthesis of various heterocyclic systems. A primary and well-documented transformation is its cyclization to form substituted benzothiazole derivatives.

Aryl thiocyanates are recognized as important intermediates for creating a variety of functional groups and are precursors for many biologically active compounds. nih.gov The reaction of substituted anilines with a thiocyanate source is a common method for synthesizing 2-aminobenzothiazoles. globalresearchonline.netderpharmachemica.comhumanjournals.comsphinxsai.comresearchgate.net This transformation, known as the Hugershoff reaction, typically involves the in-situ generation of a thiocyanatoaniline intermediate, which then undergoes intramolecular cyclization. In the case of this compound, the pre-formed thiocyanate group can readily participate in this cyclization.

The process is generally facilitated by an acid catalyst and an oxidizing agent, such as bromine in glacial acetic acid. derpharmachemica.comhumanjournals.comstackexchange.com The proposed mechanism involves the protonation of the thiocyanate nitrogen, followed by an intramolecular nucleophilic attack from the amino group onto the carbon of the thiocyanate moiety. The presence of the electron-withdrawing trifluoromethyl group on the ring can influence the reaction conditions required for efficient cyclization. nih.govacs.org

This reaction pathway leads to the formation of 6-thiocyanato-2-aminobenzothiazole, which can then be further modified. For instance, subsequent reactions can be performed, such as reacting the resulting 2-aminobenzothiazole (B30445) with chloroacetyl chloride to produce acetamide (B32628) derivatives, which are versatile intermediates for further synthesis. nih.gov The synthesis of such benzothiazole structures is significant as this scaffold is present in numerous compounds with important pharmacological activities. humanjournals.com

Table 1: Heterocyclic Systems from Substituted Anilines

| Starting Material Class | Reagents | Resulting Heterocycle | Significance |

|---|---|---|---|

| p-Substituted Anilines | Ammonium (B1175870) Thiocyanate, Bromine | 2-Amino-6-substituted-benzothiazoles | Building blocks for pharmacologically active molecules. derpharmachemica.com |

| Aniline | Potassium Thiocyanate, Glacial Acetic Acid, Bromine | 2-Aminobenzothiazole | Core structure in medicinal chemistry. humanjournals.comstackexchange.com |

| 4-Fluoro Substituted Aniline | Potassium Thiocyanate, Glacial Acetic Acid, Bromine | 2-Amino-5-fluorobenzothiazole | Intermediate for azetidinone derivatives. derpharmachemica.com |

Reactions of the Trifluoromethyl Group

Stability and Reactivity of the CF3 Group in Aromatic Systems

The trifluoromethyl (CF₃) group is a crucial functional group in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals, due to its unique electronic properties and high stability. researchgate.net

Stability: The high stability of the trifluoromethyl group is one of its most defining characteristics. This robustness stems from the exceptional strength of the carbon-fluorine (C-F) bond, which has a bond dissociation energy of approximately 485.3 kJ/mol, significantly higher than that of a carbon-hydrogen (C-H) bond (around 414.2 kJ/mol). This makes the CF₃ group highly resistant to chemical, metabolic, thermal, and photochemical degradation. humanjournals.com Historically, the CF₃ group on an aromatic ring was considered a very stable substituent with limited reactivity. globalresearchonline.net While selective transformations of the C-F bonds are possible under specific, mild conditions with proper substrate design, the group is generally inert under many reaction conditions. researchgate.net

Reactivity: The reactivity of the aromatic ring is profoundly influenced by the attached trifluoromethyl group.

Electron-Withdrawing Nature: Fluorine is the most electronegative element, and consequently, the CF₃ group acts as a potent electron-withdrawing group. researchgate.net It deactivates the aromatic ring by pulling electron density away through a strong inductive effect (-I effect). chemicalbook.com This reduction in electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene (B151609). nih.govstackexchange.com

Directing Effects: In electrophilic aromatic substitution reactions, the deactivating, electron-withdrawing CF₃ group is a meta-director. nih.govstackexchange.com It destabilizes the positively charged intermediates (arenium ions) formed during ortho and para attack more than the intermediate for meta attack. This makes the meta position the most favorable site for electrophilic attack. nih.gov

Nucleophilic Aromatic Substitution: While deactivating for electrophilic attack, the strong electron-withdrawing nature of the CF₃ group can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, particularly when a leaving group is present at the ortho or para position. globalresearchonline.net Research has shown that under certain conditions, the trifluoromethyl group itself can act as a leaving group in SNAr reactions. globalresearchonline.net

The introduction of a CF₃ group can also enhance properties like lipophilicity and metabolic stability, which is highly advantageous in drug design. humanjournals.com

Table 2: Properties of the Aromatic Trifluoromethyl Group

| Property | Description | Reference |

|---|---|---|

| Stability | Highly stable due to strong C-F bonds; resistant to chemical and metabolic degradation. | globalresearchonline.nethumanjournals.com |

| Electronic Effect | Strong electron-withdrawing group via inductive effect (-I). | nih.govresearchgate.net |

| Reactivity in EAS | Deactivates the aromatic ring, making it less reactive towards electrophiles. | nih.govstackexchange.com |

| Directing Effect in EAS | Meta-directing for incoming electrophiles. | nih.govstackexchange.com |

| Reactivity in SNAr | Can activate the ring for nucleophilic substitution and may act as a leaving group. | globalresearchonline.net |

Application of 4 Thiocyanato 3 Trifluoromethyl Aniline As a Synthetic Intermediate

Precursor for Advanced Organic Building Blocks

4-Thiocyanato-3-(trifluoromethyl)aniline is a foundational component for creating sophisticated organic building blocks, particularly in the pharmaceutical industry. The closely related analogue, 4-cyano-3-(trifluoromethyl)aniline, is a well-established starting material in the synthesis of Bicalutamide, a non-steroidal anti-androgen medication used in the treatment of prostate cancer wikipedia.orgeastfine.netgoogle.com. In the synthesis of Bicalutamide, the amino group of 4-cyano-3-(trifluoromethyl)aniline is crucial for forming the core amide structure of the final drug molecule eastfine.netgoogle.com.

The strategic placement of the trifluoromethyl and amino groups on the aniline (B41778) ring makes these compounds highly valuable for drug design and development eastfine.net. The amino group provides a reactive handle for a wide range of chemical transformations, including acylation and alkylation, allowing for the attachment of complex side chains that are essential for biological activity eastfine.net. While specific examples utilizing the thiocyanato-variant are less documented, its structural similarity and the reactivity of the thiocyanate (B1210189) group suggest its potential as a precursor for other novel non-steroidal androgen receptor modulators and other pharmacologically active agents eastfine.net. The thiocyanate group can be transformed into various other sulfur-containing functionalities, further expanding its utility as a versatile building block.

Table 1: Key Precursor Applications

| Precursor Compound | Resulting Advanced Molecule | Therapeutic Area |

|---|---|---|

| 4-Cyano-3-(trifluoromethyl)aniline | Bicalutamide | Prostate Cancer wikipedia.orgeastfine.netgoogle.com |

| 4-Amino-2-(trifluoromethyl)benzonitrile | Benzimidazoles | Breast Cancer chemicalbook.comsigmaaldrich.com |

Role in the Synthesis of Fluorinated Compounds

The presence of a trifluoromethyl (-CF3) group in this compound makes it an intrinsic building block for the synthesis of fluorinated compounds. The incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a common strategy in medicinal chemistry to enhance a molecule's pharmacological profile pharmtech.comhovione.compharmtech.comalfa-chemistry.com. The trifluoromethyl group, in particular, can significantly improve properties such as:

Lipophilicity : Enhancing the ability of a drug to pass through cell membranes.

Metabolic Stability : The strong carbon-fluorine bond can block metabolic pathways, increasing the drug's half-life in the body eastfine.net.

Binding Affinity : The electronic properties of the -CF3 group can lead to stronger and more selective interactions with biological targets pharmtech.compharmtech.com.

Given that a significant percentage of pharmaceuticals and agrochemicals contain at least one fluorine atom, trifluoromethylated anilines are important intermediates pharmtech.comhovione.com. The synthesis of fluorinated compounds often involves specialized and sometimes harsh reagents, making the use of pre-fluorinated building blocks like this compound an efficient and attractive strategy for introducing the trifluoromethyl motif into a target molecule pharmtech.com. This approach avoids the need for late-stage fluorination reactions, which can be challenging to control and may not be compatible with other functional groups present in a complex intermediate pharmtech.com.

Contribution to the Development of Heterocyclic Systems

The thiocyanate and aniline functionalities of this compound are key to its application in the synthesis of heterocyclic compounds, particularly those containing sulfur and nitrogen. The reaction of anilines with thiocyanates is a known method for producing benzothiazoles, a class of heterocyclic compounds with a wide range of biological activities derpharmachemica.comresearchgate.netnih.govrsc.org.

One common method involves the reaction of a substituted aniline with a thiocyanate salt (such as ammonium (B1175870) thiocyanate or potassium thiocyanate) in the presence of a catalyst like bromine derpharmachemica.comresearchgate.netrsc.org. This reaction proceeds through an in-situ cyclization of an intermediate thiourea, leading to the formation of a 2-aminobenzothiazole (B30445) ring system researchgate.netnih.gov. Applying this methodology, this compound could undergo intramolecular cyclization or react with other reagents to form trifluoromethyl-substituted benzothiazoles.

Another important reaction for forming thiazole rings is the Hantzsch thiazole synthesis, which typically involves the reaction of an α-haloketone with a thioamide youtube.comnih.govkuey.net. While not a direct application of the intact this compound, the thiocyanate group can be a precursor to the necessary thioamide functionality. The resulting trifluoromethyl-substituted thiazoles and benzothiazoles are of interest in medicinal chemistry due to their presence in various bioactive compounds, including anti-cancer, anti-bacterial, and anti-inflammatory agents nih.govkuey.netpharmaguideline.com.

Table 2: Potential Heterocyclic Systems from this compound

| Reactants | Resulting Heterocycle | Synthetic Method |

|---|---|---|

| This compound (intramolecular) | Trifluoromethyl-substituted Benzothiazole (B30560) | Oxidative Cyclization researchgate.netnih.gov |

| Substituted Aniline + Potassium Thiocyanate | Substituted 2-Aminobenzothiazole | Bromine-catalyzed cyclization derpharmachemica.comresearchgate.net |

Utilization in Organocatalysis and Sensor Design

While direct applications of this compound as an organocatalyst or in sensor design are not extensively documented, its structural features suggest potential utility in these fields. The field of organocatalysis often employs chiral amines and their derivatives to catalyze asymmetric reactions nih.govnih.gov. The aniline moiety of this compound could serve as a scaffold for the synthesis of more complex chiral amines or amides that could function as organocatalysts. For instance, the amino group could be functionalized with a chiral auxiliary to create a catalyst for reactions such as asymmetric aldol or Mannich reactions. The trifluoromethyl group could influence the catalyst's steric and electronic properties, potentially enhancing its stereoselectivity and efficiency nih.gov.

In the area of chemical sensor design, aniline derivatives are often used as building blocks for constructing chromophores and fluorophores. The electronic properties of the aromatic ring in this compound are influenced by the electron-withdrawing trifluoromethyl group and the thiocyanate group. These properties could be exploited in the design of sensors where changes in the electronic environment upon binding to an analyte lead to a detectable optical or electrochemical signal. The aniline nitrogen can also be a site for attaching the molecule to a polymer or a solid support, a common strategy in sensor fabrication.

Application in Chemical Derivatization for Analytical Purposes

For analytical purposes, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize non-volatile or polar compounds to increase their volatility and thermal stability researchgate.netyoutube.comgcms.cz. Anilines, being polar compounds, often require derivatization before GC analysis gcms.cz.

The primary amino group of this compound is a prime target for derivatization reactions. Common derivatization techniques for anilines include:

Acylation : Reaction with acylating agents like trifluoroacetic anhydride (TFAA) to form stable and volatile amides. Perfluoroacyl derivatives are particularly useful as they are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD) gcms.cz.

Silylation : Reaction with silylating agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the active hydrogens on the amino group with trimethylsilyl (TMS) groups. This process significantly reduces the polarity and increases the volatility of the analyte youtube.com.

These derivatization methods would allow for the sensitive and accurate quantification of this compound in various matrices. The derivatized molecule would exhibit improved chromatographic peak shape and be more amenable to separation and detection by GC-MS researchgate.netyoutube.com.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex organofluorine compounds like 4-Thiocyanato-3-(trifluoromethyl)aniline traditionally relies on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of green and sustainable chemistry principles.

Key emerging methodologies include:

Mechanochemistry : Ball-milling techniques offer a solvent-free approach to chemical synthesis. nih.gov The thiocyanation of anilines has been successfully demonstrated using ammonium (B1175870) thiocyanate (B1210189) and an oxidizing agent like ammonium persulfate under mechanochemical conditions, often leading to high yields in short reaction times with reduced environmental impact. nih.govacs.org This method avoids the use of bulk solvents, which is a major step towards greener processes. acs.org

Electrochemical Synthesis : Electrochemistry provides a powerful and green alternative for generating reactive species without the need for chemical oxidants. rsc.org The anodic oxidation of a thiocyanate salt can generate the electrophilic thiocyanogen (B1223195) species (SCN)2 or the thiocyanate radical (SCN•) in situ, which then reacts with the aniline (B41778) precursor. rsc.orgresearchgate.net This approach has been used for the thiocyanation of various aromatic compounds, including anilines and indoles, and is noted for its environmental sustainability. rsc.orgnih.gov Electrochemical methods can also be applied to the synthesis of aryl thiocyanates from arylboronic acids, highlighting their versatility. researchgate.net

Flow Chemistry : Continuous-flow processes can enhance safety, efficiency, and scalability, especially for reactions involving hazardous reagents or intermediates. pharmtech.com The rapid generation of reactive species like isothiocyanates has been effectively demonstrated in flow systems, which allow for immediate use and minimize decomposition or side reactions. cam.ac.uk Applying a continuous-flow approach to the thiocyanation of 3-(trifluoromethyl)aniline (B124266) could lead to improved reaction control, higher yields, and a safer manufacturing process. pharmtech.com

Photocatalysis : Visible-light-mediated photoredox catalysis is a rapidly growing field that enables C-H functionalization under mild conditions. nih.gov This technique can be used for the direct thiocyanation of C-H bonds, often employing an inexpensive organic dye as the photocatalyst, thus avoiding the need for transition metals. nih.gov

Table 1: Comparison of Synthetic Methodologies for Aryl Thiocyanates

| Methodology | Key Advantages | Potential Challenges | Relevant Reagents/Conditions |

|---|---|---|---|

| Traditional Batch Synthesis | Well-established procedures | Use of hazardous solvents, potential for thermal runaway, waste generation | Ammonium thiocyanate, oxidants (e.g., NBS, H₂O₂), organic solvents |

| Mechanochemistry (Ball Milling) | Solvent-free, reduced reaction times, high efficiency. nih.govacs.org | Scalability can be an issue, potential for localized heating | (NH₄)₂S₂O₈, NH₄SCN, silica (B1680970) auxiliary. acs.org |

| Electrochemical Synthesis | Avoids chemical oxidants, high atom economy, sustainable. rsc.orgresearchgate.net | Requires specialized equipment, electrolyte and electrode choice is crucial | Anodic oxidation of NH₄SCN or KSCN. rsc.org |

| Flow Chemistry | Enhanced safety and control, easy scalability, improved yields. pharmtech.commdpi.com | Initial setup cost, potential for channel clogging with solid reagents | Packed-bed reactors, precise control of residence time and temperature. mdpi.com |

| Photocatalysis | Mild reaction conditions, uses visible light as a sustainable energy source. nih.gov | Quantum yield can be low, catalyst separation may be required | Organic dyes (e.g., Eosin Y), NH₄SCN, visible light source. nih.gov |

Exploration of Undiscovered Reactivity Patterns

This compound possesses multiple reactive sites, offering a rich landscape for discovering new chemical transformations. The interplay between the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl group dictates the reactivity of the aromatic ring, while the thiocyanate group serves as a versatile functional handle. nih.gov

Future research will likely explore:

Electrophilic Aromatic Substitution (EAS) : The amino group is a powerful ortho-, para-director, while the trifluoromethyl group is a meta-director. wikipedia.org In this molecule, the C5 and C6 positions are activated by the amino group. However, the strong deactivating effect of the adjacent CF₃ group and potential steric hindrance will modulate this reactivity. Understanding the regioselectivity of further substitutions (e.g., halogenation, nitration) on the ring is a key area for investigation. researchgate.netscienceforecastoa.com

Reactions at the Thiocyanate Group : The -SCN group is a valuable precursor to many other sulfur-containing functionalities. rsc.org

Reduction : Electrochemical reduction can cleave the C-S bond, forming a thiolate anion (ArS⁻) or a thiyl radical (ArS•), depending on the conditions. electrochem.org This provides a pathway to synthesize the corresponding thiol or disulfide derivatives.

Cyclization : Intramolecular reactions between the amino group and the thiocyanate group could be triggered to form heterocyclic structures, such as benzothiazoles, under specific conditions.

Cross-Coupling and Insertion : Aryl thiocyanates can participate in transition-metal-catalyzed reactions. For instance, palladium-catalyzed aryne insertion into the C-S bond of aryl thiocyanates has been shown to generate 1,2-thiobenzonitriles, forming new C-S and C-CN bonds simultaneously. acs.org Exploring such reactions with this specific substrate could yield novel, complex molecular architectures.

N-Functionalization : The primary amine can be readily derivatized via acylation, alkylation, or diazotization, providing access to a vast library of compounds while potentially modulating the electronic properties and reactivity of the entire molecule.

Table 2: Potential Reactivity of this compound

| Reactive Site | Reaction Type | Potential Products | Significance |

|---|---|---|---|

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenated, nitrated, or sulfonated derivatives | Modulates electronic properties for materials or biological applications. researchgate.net |

| Thiocyanate Group | Reduction | Thiophenol or Disulfide derivatives | Access to different sulfur-containing functional groups. electrochem.org |

| Thiocyanate Group | Palladium-Catalyzed Insertion | Substituted Thiobenzonitriles | Builds molecular complexity in a single step. acs.org |

| Amino Group | Acylation / Sulfonylation | Amide / Sulfonamide derivatives | Key building blocks for pharmaceuticals and agrochemicals. |

| Amino Group | Diazotization | Diazonium salts | Versatile intermediates for Sandmeyer-type reactions. |

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions, maximizing yields, and minimizing byproducts. The investigation of complex reaction pathways, such as the regioselective thiocyanation of a substituted aniline, benefits immensely from advanced analytical techniques that can monitor the reaction as it happens.

Future mechanistic work will increasingly rely on:

In Situ Spectroscopy : Techniques like FT-IR (Fourier-transform infrared), Raman, and NMR spectroscopy allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation without disturbing the reaction. youtube.com Probing a reaction mixture directly provides high-quality kinetic data and helps identify transient or unstable intermediates that are missed by traditional offline analysis. youtube.com

ReactIR and In Situ Raman : These vibrational spectroscopy tools are particularly powerful for studying reactions in solution. youtube.com They can track changes in the concentration of key functional groups, for example, the disappearance of the aromatic C-H bond being substituted and the appearance of the C-SCN bond. youtube.comyoutube.com This would allow researchers to distinguish between different isomers being formed and optimize for the desired regioselectivity.

Transient State Monitoring : Investigating catalytic reactions requires distinguishing between active surface species and spectator species. youtube.com In situ techniques can provide this information, helping to elucidate the true catalytic cycle, whether in heterogeneous or homogeneous systems. youtube.com For the synthesis of this compound, this could involve studying the interaction of the aniline precursor with a catalyst surface or the formation of a complex with an electrophilic thiocyanating agent.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

For a molecule like this compound, AI/ML can be applied in several ways:

Retrosynthesis and Pathway Design : AI tools can propose novel and efficient synthetic routes by analyzing vast databases of known chemical reactions. acs.org These systems can suggest pathways that a human chemist might overlook, often optimizing for cost, step count, or sustainability. researchgate.net

Reaction Outcome and Regioselectivity Prediction : Predicting the outcome of a reaction, especially the regioselectivity of an electrophilic aromatic substitution on a complex ring, is a significant challenge. rsc.orgnih.gov ML models, such as RegioML, are being trained on large datasets to predict which position on an aromatic ring is most likely to react. rsc.orgchemrxiv.orgresearchgate.net These models use quantum chemical descriptors, like calculated atomic charges, to achieve high accuracy, which would be invaluable for predicting the thiocyanation site on 3-(trifluoromethyl)aniline. rsc.orgchemrxiv.org

Condition Optimization : ML algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to find the optimal conditions for yield and purity. researchgate.net This accelerates process development and reduces the number of experiments required, saving time and resources. researchgate.netacs.org

Table 3: Applications of AI/ML in the Synthesis of this compound

| AI/ML Application | Objective | Example Model/Approach | Expected Impact |

|---|---|---|---|

| Retrosynthetic Planning | Identify the most efficient multi-step synthesis route. researchgate.net | Rule-based expert systems and neural networks. acs.org | Faster discovery of novel, cost-effective, and sustainable pathways. |

| Regioselectivity Prediction | Predict the major product of the thiocyanation reaction. rsc.org | RegioML, WLN (Graph-based neural networks). rsc.orgnih.gov | Reduces trial-and-error; guides substrate design for desired selectivity. |

| Reaction Condition Optimization | Find optimal temperature, solvent, and catalyst for maximum yield. researchgate.net | Bayesian optimization, active learning frameworks. | Accelerated process development and improved reaction efficiency. |

| Catalyst Discovery | Identify novel catalysts for more efficient transformations. europeanpharmaceuticalreview.com | Generative models, high-throughput virtual screening. | Development of cheaper, more active, and selective catalysts. |

Computational Design of Derivatives with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), allows for the in silico design and evaluation of molecules before they are ever synthesized in a lab. physchemres.org This predictive power is essential for creating derivatives of this compound with specific, tailored properties for applications in medicine or materials.

Future research will leverage computational tools to:

Predict Electronic Properties : DFT calculations can determine key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. consensus.appresearchgate.net The HOMO-LUMO gap is a critical indicator of a molecule's electronic excitability, conductivity, and chemical reactivity. physchemres.org By systematically modifying the structure (e.g., adding different substituents to the ring), chemists can computationally screen for derivatives with desired electro-optical properties for use in materials like organic light-emitting diodes (OLEDs). consensus.app

Simulate Molecular Interactions : For pharmaceutical applications, computational docking studies can predict how a designed derivative will bind to a biological target, such as a protein or enzyme. This is fundamental to rational drug design.

Forecast Physicochemical Properties : Important drug-like properties, such as lipophilicity (logP), solubility, and metabolic stability (ADME profile), can be predicted with reasonable accuracy using computational models. nih.gov This allows for the early-stage filtering of candidate molecules, ensuring that synthetic efforts are focused on compounds with the highest probability of success as therapeutic agents. nih.gov

Table 4: Key Parameters in the Computational Design of Derivatives

| Parameter | Computational Method | Significance |

|---|---|---|

| HOMO/LUMO Energy Gap | DFT (e.g., B3LYP/6-31G(d)). physchemres.org | Predicts electronic conductivity, optical properties, and chemical reactivity. physchemres.orgconsensus.app |

| Ionization Potential / Electron Affinity | DFT | Indicates ease of oxidation/reduction; relevant for electronic materials. physchemres.org |

| Dipole Moment & Hyperpolarizability | DFT | Relates to non-linear optical (NLO) properties. consensus.app |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies sites for electrophilic and nucleophilic attack. |

| logP / ADME Profile | In Silico Models / QSAR | Predicts drug-likeness, bioavailability, and pharmacokinetic properties. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.